N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride is a quaternary ammonium compound with a long alkyl chain and an imidazole ring. This compound is known for its surfactant properties and is used in various applications, including antimicrobial agents and surface-active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecan-1-amine with an imidazole derivative. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through halide exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Bromide or iodide analogs of the original compound.
Scientific Research Applications
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antiseptic formulations.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The imidazole ring can also interact with membrane proteins, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a similar long alkyl chain but lacks the imidazole ring.
Benzalkonium chloride: A quaternary ammonium compound with a benzyl group instead of an imidazole ring.
Uniqueness
N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride is unique due to the presence of the imidazole ring, which imparts additional antimicrobial properties and potential for interaction with biological molecules. This makes it more versatile compared to other quaternary ammonium compounds.
Properties
CAS No. |
57879-45-5 |
---|---|
Molecular Formula |
C22H44ClN3 |
Molecular Weight |
386.1 g/mol |
IUPAC Name |
hexadecyl-(1H-imidazol-5-ylmethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C22H44N3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(2,3)20-22-19-23-21-24-22;/h19,21H,4-18,20H2,1-3H3,(H,23,24);1H/q+1;/p-1 |
InChI Key |
LPYXWWQVOZPNNM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CN=CN1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.